molecular formula C10H12ClNO2 B11962469 Propyl N-(4-chlorophenyl)carbamate CAS No. 121449-90-9

Propyl N-(4-chlorophenyl)carbamate

Cat. No.: B11962469
CAS No.: 121449-90-9
M. Wt: 213.66 g/mol
InChI Key: FPYIZGDCCIJIMZ-UHFFFAOYSA-N
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Description

Propyl N-(4-chlorophenyl)carbamate is an organic compound with the molecular formula C10H12ClNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a propyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl N-(4-chlorophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 4-chlorophenyl isocyanate with propanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Propyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl N-(4-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Propyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of the propyl group and the 4-chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. For example, the length of the alkyl chain can influence the compound’s solubility, reactivity, and biological activity .

Properties

CAS No.

121449-90-9

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

propyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-2-7-14-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

FPYIZGDCCIJIMZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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